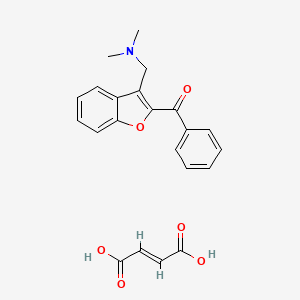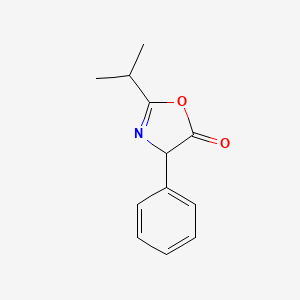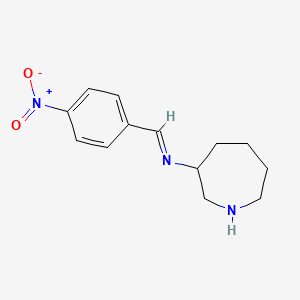
(3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound with the molecular formula C22H21NO6 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
(3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- (3-Amino-1-benzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone
- (3-(Methylamino)-1-benzofuran-2-yl)(phenyl)methanone
- (3-Amino-4,6-dimethoxy-1-benzofuran-2-yl)(phenyl)methanone .
Uniqueness
What sets (3-((Dimethylamino)methyl)benzofuran-2-yl)(phenyl)methanone fumarate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17NO2.C4H4O4/c1-19(2)12-15-14-10-6-7-11-16(14)21-18(15)17(20)13-8-4-3-5-9-13;5-3(6)1-2-4(7)8/h3-11H,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
KHXQMYGUPXLVLY-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)



![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)



![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)


